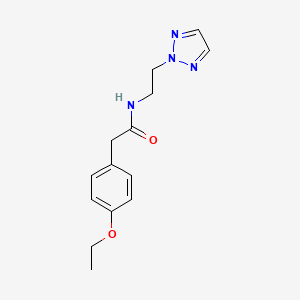

2,3-Dichloro-4-methylbenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dichloro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 g/mol . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2,3-Dichloro-4-methylbenzaldehyde is 1S/C8H6Cl2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

2,3-Dichloro-4-methylbenzaldehyde is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Catalytic Reactions and Chemical Synthesis

- 2- and 4-Methylbenzaldehydes, including 2,3-Dichloro-4-methylbenzaldehyde, can be produced through sequential aldol condensations between acetaldehyde and enals, followed by dehydrocyclization during ethanol upgrading reactions on hydroxyapatite catalysts. These reactions offer pathways for the selective conversion of bioethanol to value-added chemicals (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).

- The oxidation of benzylic alcohols to the corresponding aldehydes, including 4-methylbenzaldehyde, is facilitated by water-soluble copper complexes. This method is notable for its high yields and broad substrate scope, allowing for the large-scale production of these aldehydes (Jiang-Ping Wu, Yan Liu, Xiaowei Ma, Ping Liu, Chengzhi Gu, B. Dai, 2016).

Analytical and Spectroscopic Studies

- The separation of chlorinated 4-hydroxybenzaldehydes, including 2,3-Dichloro-4-methylbenzaldehyde, is achieved using non-polar SE-30 capillary columns in gas-liquid chromatography. This method is significant for understanding the retention behavior of these compounds (I. Korhonen, J. Knuutinen, 1984).

- Studies on the acetalization of 2-methylbenzaldehyde with methanol provide insights into the reaction pathways and intermediate mechanisms that are likely applicable to related compounds like 2,3-Dichloro-4-methylbenzaldehyde (M. Yusuf, Ahmad Kamil Nasution, 2022).

Material Science and Electrochemistry

- Dihydroxybenzaldehyde (DHB) isomers, related to 2,3-Dichloro-4-methylbenzaldehyde, can be used to create redox-active films with catalytic activity in the electrooxidation of NADH. This application is significant in designing biosensors and other electrochemical devices (F. Pariente, F. Tobalina, M. Darder, and E. Lorenzo, H. Abruña, 1996).

Environmental Science

- Derivatives of 3-methylbenzaldehyde, structurally related to 2,3-Dichloro-4-methylbenzaldehyde, exhibit potential as acaricides and for mite control. This application is crucial for protecting stored food products from pests (Jun-Hwan Park, Na-Hyun Lee, Young-Cheol Yang, Hoi-Seon Lee, 2017).

Pharmaceutical and Biomedical Applications

- A Schiff base compound derived from a similar structure to 2,3-Dichloro-4-methylbenzaldehyde acts as a pH-responsive fluorescent sensor, indicating potential applications in biological and medical research (Uday Saha, Koushik Dhara, Basab Chattopadhyay, S. Mandal, S. Mondal, Supriti Sen, M. Mukherjee, S. van Smaalen, P. Chattopadhyay, 2011).

Safety and Hazards

2,3-Dichloro-4-methylbenzaldehyde is classified as a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements H314-H412 indicate that it causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and seeking special instructions before use .

作用機序

Target of Action

It is known that benzylic halides, which are similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

The mode of action of 2,3-Dichloro-4-methylbenzaldehyde involves interactions with its targets, leading to changes in their function. For instance, in the case of benzylic halides, the compound can remove a hydrogen atom from the benzylic position, resulting in a smaller energy gain . This process requires less energy than removing a hydrogen atom from the ring itself, as the latter would destroy the aromaticity of the ring .

Biochemical Pathways

It is known that the compound can participate in reactions at the benzylic position, which may influence various biochemical pathways .

Result of Action

It is known that the compound can participate in reactions at the benzylic position, which may lead to changes in the function of its targets .

特性

IUPAC Name |

2,3-dichloro-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLGSVWGWPLXGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-4-methylbenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2539746.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2539748.png)

![3-((4-methyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539750.png)

![1-(3-Methoxyphenyl)-4-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyrrolidin-2-one](/img/structure/B2539754.png)

![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2539756.png)

![N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2539757.png)

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2539759.png)

![1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2539765.png)